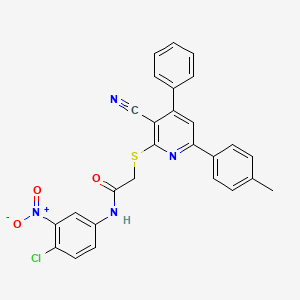
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyridine ring, followed by the introduction of the cyano, phenyl, and p-tolyl groups. The final step involves the attachment of the 4-chloro-3-nitrophenyl group to the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the nitro group to form amines or other derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups at the chloro or nitro positions.
Aplicaciones Científicas De Investigación
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives with cyano, phenyl, and nitro groups. Examples include:
- N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenylpyridin-2-yl)thio)acetamide
- N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-methylpyridin-2-yl)thio)acetamide
Uniqueness
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C27H19ClN4O3S |
|---|---|
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19ClN4O3S/c1-17-7-9-19(10-8-17)24-14-21(18-5-3-2-4-6-18)22(15-29)27(31-24)36-16-26(33)30-20-11-12-23(28)25(13-20)32(34)35/h2-14H,16H2,1H3,(H,30,33) |
Clave InChI |
MTCSSQNVOYWJLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


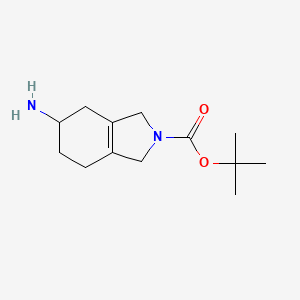
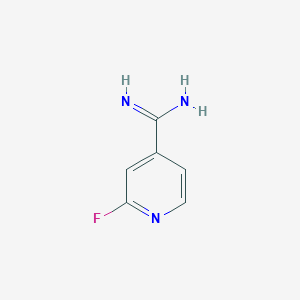

![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

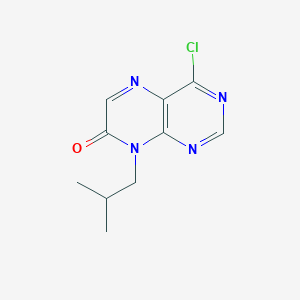
![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)
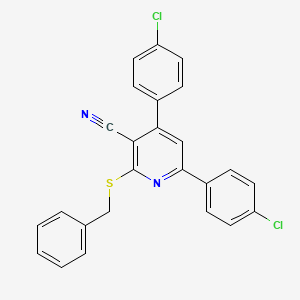

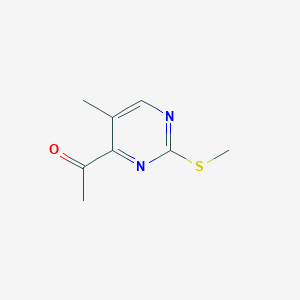
![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)
